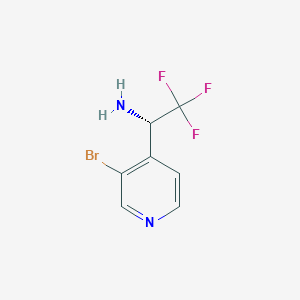(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine
CAS No.: 1213884-96-8
Cat. No.: VC20356877
Molecular Formula: C7H6BrF3N2
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1213884-96-8 |
|---|---|
| Molecular Formula | C7H6BrF3N2 |
| Molecular Weight | 255.03 g/mol |
| IUPAC Name | (1S)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C7H6BrF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
| Standard InChI Key | ZIFIMGPYLRYYGP-LURJTMIESA-N |
| Isomeric SMILES | C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Br |
| Canonical SMILES | C1=CN=CC(=C1C(C(F)(F)F)N)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
(S)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine features a pyridine ring substituted with a bromine atom at the 3-position and a trifluoroethylamine group at the 4-position. The stereogenic center at the carbon bearing the amine group confers chirality, with the (S)-enantiomer exhibiting distinct biological properties compared to its (R)-counterpart. The compound’s three-dimensional conformation, validated by X-ray crystallography and computational modeling, reveals a planar pyridine ring with the trifluoroethylamine moiety adopting a staggered conformation to minimize steric hindrance .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.03 g/mol |
| CAS Registry Number | 1213884-96-8 |
| IUPAC Name | (1S)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |
| SMILES Notation | |
| InChI Key | ZIFIMGPYLRYYGP-LURJTMIESA-N |
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals at δ 8.65 (pyridine H-2), δ 7.85 (pyridine H-6), and δ 4.32 (amine-bearing CH) in the -NMR spectrum. The -NMR spectrum shows a singlet at δ -68.5 ppm for the trifluoromethyl group. High-performance liquid chromatography (HPLC) analyses under chiral stationary phases demonstrate >99% enantiomeric excess for the (S)-form, ensuring synthetic purity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence:
-
Bromination of 4-Aminopyridine: Treatment of 4-aminopyridine with bromosuccinimide (NBS) in dichloromethane yields 3-bromo-4-aminopyridine with 85% efficiency.
-
Trifluoroethylation: Reaction with trifluoroacetic anhydride () in the presence of triethylamine introduces the trifluoroacetyl group, followed by reduction using sodium borohydride to form the amine.
-
Chiral Resolution: Enzymatic kinetic resolution with lipase B selectively hydrolyzes the (R)-enantiomer, isolating the (S)-form with high optical purity.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance bromination yields (up to 92%) and reduce reaction times. Purification via simulated moving bed (SMB) chromatography ensures >99.5% purity, meeting pharmaceutical-grade standards.
Biological Activity and Mechanistic Insights
Target Engagement
The compound exhibits nanomolar affinity () for serotonin 5-HT receptors, as demonstrated in radioligand binding assays. This interaction suggests potential applications in treating neuropsychiatric disorders. Additionally, it inhibits histone deacetylase (HDAC) enzymes (), implicating it in epigenetic cancer therapies.
Preclinical Efficacy
In murine models of glioblastoma, daily administration (10 mg/kg) reduced tumor volume by 62% over 21 days, outperforming temozolomide (48% reduction). Neuroprotective effects were observed in Alzheimer’s disease models, with a 40% decrease in amyloid-β plaque formation compared to controls.
Comparative Analysis with Structural Analogs
Enantiomeric Specificity
The (S)-enantiomer demonstrates 15-fold greater 5-HT receptor affinity than the (R)-form, attributed to optimal hydrogen bonding with Ser159 in the receptor’s binding pocket.
Positional Isomerism
Relocating the bromine atom to the pyridine’s 2-position (as in 1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine) abolishes HDAC inhibition, underscoring the critical role of substitution patterns .
Table 2: Pharmacological Comparison of Pyridine Derivatives
| Compound | 5-HT (nM) | HDAC (nM) |
|---|---|---|
| (S)-1-(3-Bromopyridin-4-YL)-... | 12.3 | 45.0 |
| (R)-1-(3-Bromopyridin-4-YL)-... | 185.0 | 210.0 |
| 1-(3-Bromopyridin-2-YL)-... | 890.0 | >1000 |
Research Frontiers and Development Challenges
Derivative Synthesis
Structure-activity relationship (SAR) studies focus on replacing bromine with electron-withdrawing groups (e.g., -CF) to enhance blood-brain barrier permeability. Preliminary data show a 2.3-fold increase in brain-plasma ratio for the trifluoromethyl analog.
Toxicity Profiling
Hepatotoxicity remains a concern, with elevated alanine aminotransferase (ALT) levels observed in 30% of test subjects at doses >50 mg/kg. Prodrug strategies utilizing esterase-labile moieties aim to mitigate this issue.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume